molecular formula C18H15BrN2O3 B10979685 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

カタログ番号: B10979685
分子量: 387.2 g/mol
InChIキー: SFVWRPMDOPYTFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule featuring a 1,4-benzodioxin scaffold linked to a brominated indole moiety via an acetamide bridge. The 1,4-benzodioxin ring is a privileged structure in medicinal chemistry, known for conferring metabolic stability and modulating electronic properties in drug candidates .

特性

分子式

C18H15BrN2O3

分子量

387.2 g/mol

IUPAC名

2-(6-bromoindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H15BrN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22)

InChIキー

SFVWRPMDOPYTFM-UHFFFAOYSA-N

正規SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

製品の起源

United States

準備方法

Friedel-Crafts Acylation and Subsequent Amidation

A widely cited approach involves Friedel-Crafts acylation to introduce the acetyl group to the indole nucleus. In this method, 6-bromoindole undergoes acylation with oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. This intermediate is then treated with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions to form the target acetamide.

Key Reaction Steps:

  • Friedel-Crafts Acylation:

    6-Bromoindole+Oxalyl chlorideAlCl32-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride\text{6-Bromoindole} + \text{Oxalyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride}

    This step typically achieves yields of 80–85% in dichloromethane at reflux.

  • Amidation with Benzodioxin Amine:

    2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride+2,3-Dihydro-1,4-benzodioxin-6-amineNaOHTarget Acetamide\text{2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride} + \text{2,3-Dihydro-1,4-benzodioxin-6-amine} \xrightarrow{\text{NaOH}} \text{Target Acetamide}

    The reaction is conducted in aqueous alkaline medium (pH 9–10) at room temperature, yielding 70–75% product.

Alkylation-Bromination Sequence

An alternative route involves alkylation of 6-bromoindole with bromoacetyl bromide, followed by coupling with the benzodioxin amine. This method avoids Friedel-Crafts conditions, which can be sensitive to moisture and steric hindrance.

Procedure:

  • Alkylation of 6-Bromoindole:

    6-Bromoindole+Bromoacetyl bromideNaH, DMF2-Bromo-N-(6-bromo-1H-indol-1-yl)acetamide\text{6-Bromoindole} + \text{Bromoacetyl bromide} \xrightarrow{\text{NaH, DMF}} \text{2-Bromo-N-(6-bromo-1H-indol-1-yl)acetamide}

    Yields range from 65–70% when using sodium hydride in dimethylformamide (DMF).

  • Nucleophilic Substitution:

    2-Bromo-N-(6-bromo-1H-indol-1-yl)acetamide+2,3-Dihydro-1,4-benzodioxin-6-amineLiH, DMFTarget Acetamide\text{2-Bromo-N-(6-bromo-1H-indol-1-yl)acetamide} + \text{2,3-Dihydro-1,4-benzodioxin-6-amine} \xrightarrow{\text{LiH, DMF}} \text{Target Acetamide}

    Lithium hydride in DMF facilitates the displacement of bromide by the amine, achieving 60–65% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Step Optimal Solvent Base Temperature Yield
Friedel-Crafts AcylationDichloromethaneAlCl₃Reflux80–85%
AmidationWater/THFNaOH25°C70–75%
AlkylationDMFNaH0–5°C65–70%
CouplingDMFLiH25–30°C60–65%

Polar aprotic solvents like DMF enhance nucleophilicity in coupling reactions, while aqueous bases facilitate amidation.

Catalytic and Steric Considerations

  • Friedel-Crafts Catalysts: AlCl₃ outperforms FeCl₃ or ZnCl₂ in regioselective acylation of 6-bromoindole.

  • Steric Hindrance: Bulky substituents on the indole nitrogen reduce yields in alkylation steps, necessitating excess bromoacetyl bromide.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy:

  • N–H stretch: 3248 cm⁻¹ (amide).

  • C=O stretch: 1633 cm⁻¹ (acetamide).

  • C–Br stretch: 560 cm⁻¹.

¹H-NMR (400 MHz, CDCl₃):

  • δ 10.12 (s, 1H, NH), 7.57 (d, J = 8.4 Hz, 1H, indole H-7), 6.62 (d, J = 2.4 Hz, 1H, benzodioxin H-5), 4.15 (s, 4H, OCH₂CH₂O), 2.43 (s, 3H, COCH₃).

EI-MS:

  • Molecular ion peak at m/z 308.3 [M]⁺, consistent with C₁₈H₁₆BrN₂O₃.

Purity and Yield Optimization

HPLC Analysis:

  • Reverse-phase C18 column (MeCN/H₂O = 70:30) shows >95% purity for optimized routes.

  • Impurities include unreacted 6-bromoindole (<2%) and hydrolyzed acetamide (<3%).

Applications and Derivatives

The compound serves as a precursor for inhibitors targeting bacterial enzymes (e.g., cystathionine γ-lyase) and serotonin receptor modulators. Derivatives with electron-withdrawing groups on the benzodioxin ring exhibit enhanced antimicrobial activity .

化学反応の分析

4. 科学研究への応用

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗がん剤、抗菌剤、抗炎症作用などの潜在的な生物活性について研究されています。

    医学: 特に特定の生物学的経路を標的にする薬物開発における潜在的な用途について調査されています。

    産業: 新しい材料や化学プロセスの開発に使用されています。

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

2-(6-ブロモ-1H-インドール-1-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または生物学的経路に関与する他のタンパク質が含まれる場合があります。この化合物は、これらの標的に結合してその活性を調節することにより、効果を発揮し、細胞プロセスを変化させる可能性があります。

類似化合物との比較

Key Observations :

  • Sulfonamide vs. Acetamide Linkage: Sulfonamide derivatives (e.g., compounds 3 and 7l) exhibit antibacterial and lipoxygenase inhibitory activities, likely due to enhanced hydrogen bonding and steric bulk .
  • Bromoindole vs. Halogenated Aromatics : The 6-bromoindole group introduces a bulky, electron-deficient aromatic system, contrasting with simpler halogenated phenyl groups (e.g., 4-chlorophenyl in 7l). Bromine’s hydrophobicity and van der Waals interactions could enhance target binding compared to smaller halogens like chlorine .
  • Carboxylic Acid Derivatives: The carboxylic acid analog () showed anti-inflammatory activity comparable to ibuprofen, suggesting that electron-withdrawing groups on the benzodioxin ring enhance COX inhibition.

Antimicrobial Activity

Compound 7l () demonstrated potent antimicrobial activity with minimal hemolytic effects, attributed to its 4-chlorophenylsulfonyl and 3,5-dimethylphenyl groups. In contrast, bromoindole-containing compounds (e.g., ) showed variable bioactivity scores (5.2–6.8), possibly reflecting differences in bacterial target specificity .

Anti-inflammatory and Enzyme Inhibition

  • Lipoxygenase inhibition by 5c and 5e () highlights the role of N-alkyl/aryl substitutions on sulfonamides. The target compound’s indole moiety may similarly modulate arachidonic acid metabolism but lacks direct evidence .
  • α-Glucosidase inhibitors (7i, 7k; IC₅₀ ~80 µM) suggest that bulky substituents (e.g., 4-methoxyphenyl) enhance enzyme binding. The bromoindole group’s size and electronic properties could further optimize inhibitory potency .

Physicochemical Properties

  • Bromine’s hydrophobicity (logP ~3.5 predicted) may improve CNS penetration compared to polar sulfonamides .
  • Synthetic Accessibility : The compound can be synthesized via nucleophilic substitution or coupling reactions, analogous to methods in and , where bromoacetyl intermediates react with benzodioxin amines .

生物活性

The compound 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that exhibits significant biological activity. This compound features a brominated indole moiety linked to a benzodioxin structure, which suggests potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological potential.

  • Molecular Formula : C21H23BrN4O2
  • Molecular Weight : 443.3 g/mol
  • IUPAC Name : N-[2-(6-bromoindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
  • InChI Key : CQBZSCCGOUZOAQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that it may modulate signaling pathways associated with cell proliferation and apoptosis, particularly through inhibition of cyclin-dependent kinases (CDKs) which are critical in cell cycle regulation.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cellular models, potentially making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disorders.

Data Tables

Biological ActivityAssay TypeResultReference
AntitumorMTT AssayIC50 = 15 µM (A549)
Anti-inflammatoryELISADecreased IL-6 levels
NeuroprotectionCell Viability Assay80% viability at 50 µM

Case Study 1: Antitumor Efficacy

In a study conducted on A549 lung cancer cells, treatment with 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide resulted in a significant reduction in cell viability with an IC50 value of 15 µM. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of CDK activity.

Case Study 2: Anti-inflammatory Response

A separate investigation focused on the anti-inflammatory effects of the compound in LPS-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.

Case Study 3: Neuroprotective Potential

Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound preserved cell viability by approximately 80% at a concentration of 50 µM. This suggests its role as a neuroprotective agent against oxidative damage.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide?

Answer: The synthesis typically involves a two-step protocol:

Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl bromide under basic conditions (pH 8–10) to form the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide .

Coupling with Indole Derivatives : The bromoacetamide intermediate is treated with 6-bromoindole in a polar aprotic solvent (e.g., DMF) using lithium hydride (LiH) as an activator. The reaction is monitored via TLC until completion, followed by purification via recrystallization or column chromatography .

Q. Key Characterization Methods :

  • 1H-NMR : Signals at δ 8.28 (acetamide NH), 6.5–7.5 ppm (aromatic protons of benzodioxin and indole), and 4.25–4.22 ppm (benzodioxin methylene groups) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch), ~3250 cm⁻¹ (N-H stretch) .

Q. How is the α-glucosidase inhibitory activity of this compound evaluated?

Answer: Methodology :

  • Enzyme Assay : A 100 µL reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase (0.057 units), and the test compound (0.0156–0.5 mM) is pre-incubated at 37°C for 10 minutes. The reaction is initiated with p-nitrophenyl glucoside (substrate), and absorbance at 400 nm is measured after 30 minutes.
  • IC50 Calculation : Activity is compared to acarbose (reference drug, IC50 = 37.38 ± 0.12 µM). Dose-response curves are analyzed using enzyme kinetics software (e.g., EZ-Fit) .

Q. Typical Results :

CompoundIC50 (µM)
Acarbose37.38
Target Compound 81.12–95.64*
*Hypothetical range based on structural analogs .

Advanced Research Questions

Q. What structural modifications enhance α-glucosidase inhibition in benzodioxin-acetamide derivatives?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., bromo on indole): Improve binding to the enzyme’s active site via hydrophobic interactions.
    • Methoxy or Methyl Groups on the phenyl ring: Increase steric bulk, enhancing selectivity for α-glucosidase over other hydrolases .
  • SAR Trends :
    • 3,4-Dimethylphenyl substituents (e.g., compound 7k ) show optimal activity (IC50 = 81.12 µM), while unsubstituted phenyl groups reduce potency (>100 µM) .

Mechanistic Insight :
The acetamide moiety acts as a hydrogen-bond donor to key residues (e.g., Asp214) in the enzyme’s catalytic pocket, while the benzodioxin ring stabilizes the complex via π-π stacking .

Q. How do spectroscopic techniques validate the compound’s structure and purity?

Answer:

  • 1H-NMR Integration : Confirms stoichiometry of protons (e.g., 4H for benzodioxin methylenes at δ 4.25–4.22).
  • CHN Analysis : Validates elemental composition (e.g., C: 63.00%, H: 5.06%, N: 6.39% for C24H24N2O5S) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]+ = 439.08) confirms molecular formula (C20H16BrN2O3) .

Q. Purity Criteria :

  • Single spot on TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Melting point consistency (e.g., 153–154°C for analogs) .

Q. What computational methods are used to predict the compound’s binding mode with α-glucosidase?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions between the compound and enzyme (PDB ID: 2ZE0). Key residues (Asp214, Arg672) form hydrogen bonds with the acetamide group .
  • MD Simulations : 100-ns trajectories assess complex stability. Root-mean-square deviation (RMSD < 2 Å) indicates stable binding .

Q. In Silico Findings :

  • Binding Energy : Analogs with bromoindole show ΔG = −9.2 kcal/mol, correlating with experimental IC50 values .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Assay Standardization : Control buffer pH (6.8 vs. 7.4) and enzyme sources (yeast vs. human recombinant).
  • Dose-Response Reproducibility : Triplicate experiments with statistical validation (p < 0.05).
  • Structural Validation : Confirm stereochemistry via X-ray crystallography for ambiguous analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。